molecular formula C18H23NOS2 B2709460 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide CAS No. 2415500-84-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B2709460
CAS No.: 2415500-84-2
M. Wt: 333.51
InChI Key: FCXFZJPUTPLPFU-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. The compound features a benzothiophene ring, a propan-2-yl group, and a cyclopentylsulfanylacetamide moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene ring. The synthetic route may include the following steps:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Attachment of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkylating agents.

    Introduction of Cyclopentylsulfanylacetamide Moiety: The final step involves the attachment of the cyclopentylsulfanylacetamide group through nucleophilic substitution reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(cyclopentylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide: This compound features a bromonicotinamide substituent and exhibits different biological activities.

    1-(1-Benzothiophen-3-yl)propan-2-one: This compound has a ketone group instead of the cyclopentylsulfanylacetamide moiety and is used in different synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS2/c1-13(19-18(20)12-21-15-6-2-3-7-15)10-14-11-22-17-9-5-4-8-16(14)17/h4-5,8-9,11,13,15H,2-3,6-7,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXFZJPUTPLPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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